molecular formula C9H13NO2 B063456 methyl (1S)-1-amino-3-ethenylcyclopent-3-ene-1-carboxylate CAS No. 194287-38-2

methyl (1S)-1-amino-3-ethenylcyclopent-3-ene-1-carboxylate

Cat. No. B063456
M. Wt: 167.2 g/mol
InChI Key: LTESORDYGVRYAI-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (1S)-1-amino-3-ethenylcyclopent-3-ene-1-carboxylate, also known as ACE or ACE inhibitor, is a chemical compound that has been widely studied for its potential therapeutic applications. ACE is an enzyme that plays a crucial role in regulating blood pressure, and inhibitors of this enzyme have been shown to be effective in treating hypertension, heart failure, and other cardiovascular disorders.

Mechanism Of Action

Methyl (1S)-1-amino-3-ethenylcyclopent-3-ene-1-carboxylate inhibitors work by blocking the activity of the methyl (1S)-1-amino-3-ethenylcyclopent-3-ene-1-carboxylate enzyme, which is responsible for converting angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that can increase blood pressure and promote the development of cardiovascular disease. By inhibiting the production of angiotensin II, methyl (1S)-1-amino-3-ethenylcyclopent-3-ene-1-carboxylate inhibitors can help to lower blood pressure and improve cardiovascular function.

Biochemical And Physiological Effects

In addition to their effects on blood pressure and cardiovascular function, methyl (1S)-1-amino-3-ethenylcyclopent-3-ene-1-carboxylate inhibitors have been shown to have a number of other biochemical and physiological effects. For example, methyl (1S)-1-amino-3-ethenylcyclopent-3-ene-1-carboxylate inhibitors can improve endothelial function, reduce inflammation, and enhance insulin sensitivity.

Advantages And Limitations For Lab Experiments

Methyl (1S)-1-amino-3-ethenylcyclopent-3-ene-1-carboxylate inhibitors have several advantages for use in laboratory experiments. They are relatively easy to synthesize and can be readily modified to produce analogs with different properties. However, there are also some limitations to their use, including their potential toxicity and the need for careful dosing and monitoring.

Future Directions

There are several areas of future research that could be pursued in the study of methyl (1S)-1-amino-3-ethenylcyclopent-3-ene-1-carboxylate inhibitors. One area of interest is the development of more selective and potent inhibitors that can target specific isoforms of the methyl (1S)-1-amino-3-ethenylcyclopent-3-ene-1-carboxylate enzyme. Another area of research is the exploration of the potential therapeutic applications of methyl (1S)-1-amino-3-ethenylcyclopent-3-ene-1-carboxylate inhibitors in other disease states, such as diabetes and cancer. Finally, there is also interest in developing new methods for delivering methyl (1S)-1-amino-3-ethenylcyclopent-3-ene-1-carboxylate inhibitors to specific tissues or organs, such as the heart or kidneys.

Synthesis Methods

The synthesis of methyl (1S)-1-amino-3-ethenylcyclopent-3-ene-1-carboxylate inhibitors typically involves the modification of natural peptides or the development of synthetic compounds that mimic the structure of these peptides. One common method for synthesizing methyl (1S)-1-amino-3-ethenylcyclopent-3-ene-1-carboxylate inhibitors involves the use of solid-phase peptide synthesis, which involves the stepwise assembly of amino acid residues on a solid support.

Scientific Research Applications

Methyl (1S)-1-amino-3-ethenylcyclopent-3-ene-1-carboxylate inhibitors have been extensively studied for their potential therapeutic applications in the treatment of hypertension, heart failure, and other cardiovascular disorders. Several large-scale clinical trials have demonstrated the effectiveness of methyl (1S)-1-amino-3-ethenylcyclopent-3-ene-1-carboxylate inhibitors in reducing blood pressure and improving cardiovascular outcomes in patients with these conditions.

properties

CAS RN

194287-38-2

Product Name

methyl (1S)-1-amino-3-ethenylcyclopent-3-ene-1-carboxylate

Molecular Formula

C9H13NO2

Molecular Weight

167.2 g/mol

IUPAC Name

methyl (1S)-1-amino-3-ethenylcyclopent-3-ene-1-carboxylate

InChI

InChI=1S/C9H13NO2/c1-3-7-4-5-9(10,6-7)8(11)12-2/h3-4H,1,5-6,10H2,2H3/t9-/m0/s1

InChI Key

LTESORDYGVRYAI-VIFPVBQESA-N

Isomeric SMILES

COC(=O)[C@@]1(CC=C(C1)C=C)N

SMILES

COC(=O)C1(CC=C(C1)C=C)N

Canonical SMILES

COC(=O)C1(CC=C(C1)C=C)N

synonyms

3-Cyclopentene-1-carboxylicacid,1-amino-3-ethenyl-,methylester,(1S)-(9CI)

Origin of Product

United States

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